Methyl 5-bromo-4-fluorothiophene-3-carboxylate
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Overview
Description
Methyl 5-bromo-4-fluorothiophene-3-carboxylate is a chemical compound with the molecular formula C6H4BrFO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-fluorothiophene-3-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated thiophene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The resulting 5-bromo-4-fluorothiophene is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or boron trifluoride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-4-fluorothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-fluorothiophene-3-carboxylate and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-chlorothiophene-3-carboxylate
- Methyl 5-bromo-4-iodothiophene-3-carboxylate
- Methyl 5-chloro-4-fluorothiophene-3-carboxylate
Uniqueness
Methyl 5-bromo-4-fluorothiophene-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the thiophene ring. This combination of substituents can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
methyl 5-bromo-4-fluorothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)3-2-11-5(7)4(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFFITPJIFIFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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